molecular formula C8H11NO3S B2741041 Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate CAS No. 2095410-22-1

Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate

Cat. No.: B2741041
CAS No.: 2095410-22-1
M. Wt: 201.24
InChI Key: ASYSQZHBVSRABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

What sets ethyl 4-methoxy-5-methylthiazole-2-carboxylate apart is its unique combination of a methoxy group and a carboxylate ester, which can influence its reactivity and biological activity .

Biological Activity

Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its pharmacological potential. The presence of a methoxy group at the 4-position and a methyl group at the 5-position enhances its biological activity through various mechanisms.

Antitumor Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

  • Hepatocellular Carcinoma (HepG2)
    • IC50 Values : The compound exhibited an IC50 value of approximately 1.61 ± 1.92 µg/mL , indicating potent cytotoxicity against HepG2 cells .
    • Mechanism : The thiazole ring contributes to its cytotoxic activity, with structure-activity relationship (SAR) studies suggesting that electron-donating groups like methyl enhance efficacy .
  • A549 Lung Adenocarcinoma
    • In studies involving A549 cells, this compound showed selective cytotoxicity, further supporting its potential as an anticancer agent .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. Thiazole derivatives are known for their ability to modulate neuronal excitability.

Key Findings

  • Comparative Studies : this compound was tested against standard anticonvulsants like sodium valproate and showed comparable or superior efficacy in certain models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

Structural FeatureImpact on Activity
Methoxy Group (4-position)Enhances lipophilicity and bioavailability
Methyl Group (5-position)Increases electron density, improving binding affinity
Thiazole RingEssential for cytotoxic and anticonvulsant activities

Case Studies and Research Findings

Several case studies highlight the potential therapeutic applications of this compound:

  • Anticancer Screening : A study demonstrated that modifications to the thiazole structure led to enhanced anticancer activity against multiple cell lines, including HepG2 and A549 .
  • Anticonvulsant Efficacy : Another research effort found that derivatives of thiazole exhibited significant anticonvulsant effects in animal models, suggesting potential for further development in epilepsy treatment .

Properties

IUPAC Name

ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-4-12-8(10)7-9-6(11-3)5(2)13-7/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYSQZHBVSRABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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